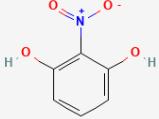
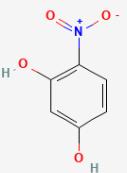
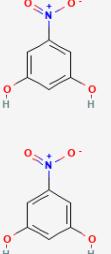


A Comparative Spectroscopic Analysis of 2-Nitroresorcinol and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitroresorcinol**




Cat. No.: **B108372**

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic signatures of **2-Nitroresorcinol**, 4-Nitroresorcinol, and 5-Nitroresorcinol. This document provides a comparative analysis of their UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed methodologies.

The positional isomerism of the nitro group on the resorcinol framework significantly influences the electronic and vibrational properties of the molecule, leading to distinct spectroscopic characteristics. Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these compounds in various research and development applications, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of the spectroscopic data for **2-Nitroresorcinol**, 4-Nitroresorcinol, and 5-Nitroresorcinol.

Structural Isomers

Compound Name	Structure	IUPAC Name	CAS Number
2-Nitroresorcinol		2-nitrobenzene-1,3-diol	601-89-8
4-Nitroresorcinol		4-nitrobenzene-1,3-diol	3163-07-3
5-Nitroresorcinol		5-nitrobenzene-1,3-diol	99-29-6

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers.

UV-Visible Spectroscopy

Experimental data for 5-Nitroresorcinol is not readily available in the surveyed literature. The provided data is based on general principles of substituent effects on electronic transitions.

Isomer	λ_{max} (nm)	Solvent	Notes
2-Nitroresorcinol	~280, ~350	Methanol	The two absorption bands are characteristic of the electronic transitions within the molecule.
4-Nitroresorcinol	~290, ~330	Ethanol	The position of the nitro group influences the energy of the electronic transitions.
5-Nitroresorcinol	Predicted ~275, ~340	-	Expected to have absorption maxima similar to other isomers, with slight shifts due to the meta-position of the nitro group relative to both hydroxyls.

Infrared (IR) Spectroscopy

Isomer	Key Vibrational Frequencies (cm ⁻¹)
2-Nitroresorcinol	O-H Stretch: ~3400-3200 (broad), Aromatic C-H Stretch: ~3100-3000, NO ₂ Asymmetric Stretch: ~1530, NO ₂ Symmetric Stretch: ~1340, C=C Aromatic Stretch: ~1600-1450
4-Nitroresorcinol (Vapor Phase)	O-H Stretch: ~3600, Aromatic C-H Stretch: ~3100-3000, NO ₂ Asymmetric Stretch: ~1540, NO ₂ Symmetric Stretch: ~1350, C=C Aromatic Stretch: ~1600-1450. [1]
5-Nitroresorcinol	No experimental data available. Predicted to show characteristic peaks for O-H, aromatic C-H, NO ₂ , and aromatic C=C stretching vibrations similar to its isomers.

Raman Spectroscopy

Isomer	Key Raman Shifts (cm ⁻¹)
2-Nitroresorcinol	NO ₂ Symmetric Stretch: ~1340, Ring Breathing Modes: ~1000-800.[2]
4-Nitroresorcinol	No experimental data available.
5-Nitroresorcinol	No experimental data available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopy

Isomer	Chemical Shifts (δ , ppm) and Multiplicity	Solvent
2-Nitroresorcinol	~7.4 (d), ~6.6 (t), ~6.5 (d)	CDCl ₃ .[3]
4-Nitroresorcinol	No complete experimental data available. Predicted shifts would show three distinct aromatic protons with different coupling patterns compared to the 2-isomer.	-
5-Nitroresorcinol	No experimental data available. Predicted to show three aromatic protons with a different symmetry and coupling pattern compared to the other isomers.	-

¹³C NMR Spectroscopy

Isomer	Chemical Shifts (δ , ppm)	Solvent
2-Nitroresorcinol	~152, ~133, ~129, ~110, ~109	CDCl ₃ . ^[3]
4-Nitroresorcinol	~159, ~156, ~132, ~109, ~105	Not specified. ^[1]
5-Nitroresorcinol	No experimental data available. Predicted shifts would reflect the different electronic environment of the carbon atoms due to the position of the nitro group.	

Experimental Protocols

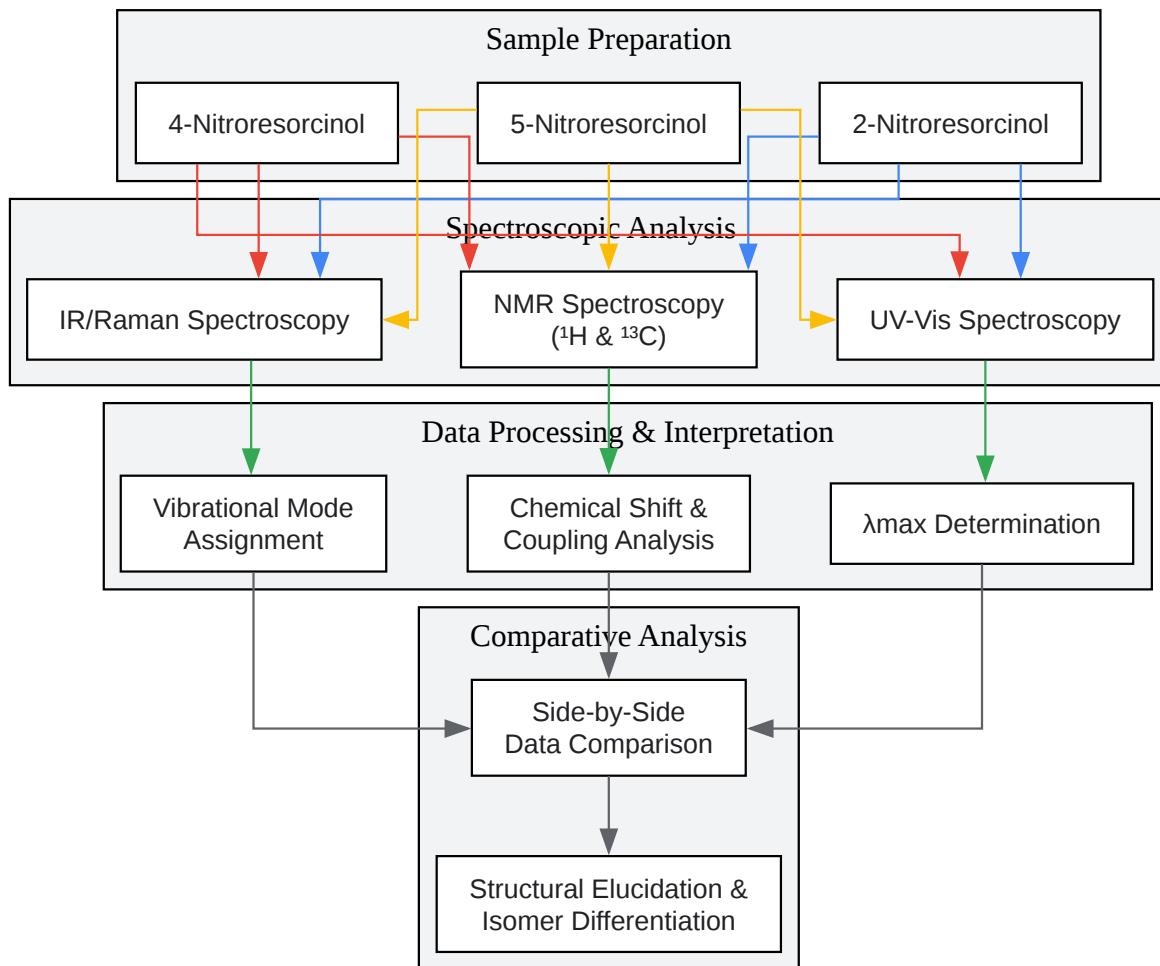
The following are generalized experimental protocols for obtaining the spectroscopic data presented.

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare dilute solutions (typically 10^{-4} to 10^{-5} M) of each nitroresorcinol isomer in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorbance spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference blank.
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) for each electronic transition.

Infrared (IR) and Raman Spectroscopy

- **Sample Preparation:** For solid-state IR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For Raman spectroscopy, place the solid sample directly in the path of the laser beam.


- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer equipped with a suitable laser source.
- Data Acquisition: Collect the spectra over the appropriate wavenumber range (typically 4000-400 cm^{-1} for IR and 3500-100 cm^{-1} for Raman).
- Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences.
- Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Determine the chemical shifts, multiplicities, and coupling constants for ^1H NMR, and the chemical shifts for ^{13}C NMR.

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for the comparative spectroscopic analysis of nitroresorcinol isomers.

Conclusion

The spectroscopic techniques of UV-Vis, IR, Raman, and NMR provide a powerful toolkit for the differentiation of **2-Nitroresorcinol** and its isomers. The position of the nitro group induces noticeable changes in the electronic transitions, vibrational modes, and the chemical environment of the protons and carbon atoms, resulting in unique spectral fingerprints for each isomer. While experimental data for **2-Nitroresorcinol** and 4-Nitroresorcinol are available to

varying extents, a significant data gap exists for 5-Nitroresorcinol, highlighting an area for future experimental investigation. The data and protocols presented in this guide serve as a valuable resource for the accurate identification and characterization of these important chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitroresorcinol | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitroresorcinol(601-89-8) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Nitroresorcinol and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108372#spectroscopic-comparison-of-2-nitroresorcinol-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com